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Introduction
The examination of paraffin-embedded tissues at the ultrastructural level using transmission

electron microscopy (TEM) offers a powerful tool for correlating light microscopy findings with

detailed cellular and subcellular morphology.[1][2] This technique is particularly valuable in

diagnostic pathology and research for retrospective studies of archived materials.[3][4] While

the ultrastructural preservation may not always match that of tissues primarily fixed for electron

microscopy, careful reprocessing of formalin-fixed, paraffin-embedded (FFPE) samples can

yield valuable diagnostic information.[2][3] The quality of the initial fixation is a critical factor

influencing the final ultrastructural detail.[3]

These application notes provide detailed protocols for the preparation of paraffin sections for

subsequent analysis by TEM, covering deparaffinization, rehydration, fixation, staining, and

embedding in resin.

Experimental Protocols
Several methods exist for preparing paraffin sections for electron microscopy, ranging from

routine, more time-consuming protocols to rapid techniques.[1][5] The choice of protocol may

depend on the urgency of the analysis and the specific requirements of the study.

Protocol 1: Routine Re-embedding of Paraffin Sections
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This protocol outlines a comprehensive method for reprocessing paraffin sections mounted on

glass slides for TEM analysis.[6]

1. Deparaffinization and Rehydration:

Place slides with 5-10 µm thick paraffin sections in a 50°C oven for 1 hour to melt the

paraffin.[6][7]

Immerse the slides in three changes of xylene or a xylene substitute, each for 10 minutes, to

completely remove the paraffin.[6][8]

Rehydrate the tissue sections by passing them through a graded series of ethanol solutions:

100% Ethanol: 3 changes, 5 minutes each[6]

95% Ethanol: 1 minute[6]

70% Ethanol: 1 minute[6]

Finally, rinse the slides in distilled water.[6]

2. Re-Fixation:

To improve the preservation of ultrastructure, re-fix the sections in a solution of 4%

paraformaldehyde and 1% glutaraldehyde in 0.1M phosphate buffer (PB) at pH 7.2 for 1-2

hours.[6]

Rinse the sections in 0.1M PB.[6]

Incubate in 8% (0.2M) sucrose in 0.1M PB for two 15-minute intervals or overnight.[6]

3. Post-fixation with Osmium Tetroxide:

Post-fix the sections with 1% osmium tetroxide (OsO₄) in 0.1M PB for 30-60 minutes in a

fume hood.[9][10] Osmium tetroxide is highly toxic and should be handled with extreme care.

[9][10]

Rinse the sections thoroughly with distilled water.
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4. En Bloc Staining (Optional):

For enhanced contrast, sections can be stained en bloc with 0.5-2.5% uranyl acetate in an

aqueous or 50% ethanol solution.[11] This step also serves as a tertiary fixation, preserving

membranes and nucleic acids.[11]

5. Dehydration and Infiltration:

Dehydrate the sections again through a graded series of ethanol solutions, similar to the

rehydration step but in reverse order (70%, 95%, 100%).

Infiltrate the sections with an epoxy resin (e.g., Epon, Araldite, Spurr's) mixed with a

transitional solvent like propylene oxide.[12][13] This is typically done in increasing

concentrations of resin.

6. Embedding:

Place a few drops of the final resin mixture onto the tissue section.[6]

A pre-hardened resin block or an Aclar embedding film can be placed over the section to

create a new block.[6]

Polymerize the resin by baking in an oven at 60°C overnight (approximately 16 hours).[6]

7. Section Detachment and Mounting:

After cooling, the newly formed resin block containing the tissue section can be detached

from the glass slide, often facilitated by a brief immersion in liquid nitrogen.[6]

The region of interest can then be trimmed and mounted on a blank resin block for

ultramicrotomy.[6]

8. Ultrathin Sectioning and Staining:

Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.

Collect the sections on copper grids.
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Post-stain the sections with solutions of uranyl acetate and lead citrate to further enhance

contrast.[6][14] A typical procedure involves staining with 2% aqueous uranyl acetate for 15

minutes, followed by lead citrate for 5 minutes.[6][14]

Protocol 2: Rapid Deparaffinization and Re-embedding
For situations requiring a faster turnaround, a rapid method can be employed, significantly

reducing the processing time to around 30 minutes.[5][15] This technique often omits the

rehydration and subsequent second dehydration steps.[5]

Key Steps:

Deparaffinization and Post-fixation: A combined step where the paraffin is dissolved in an

organic solvent (e.g., xylene) that also contains osmium tetroxide.[5]

Infiltration: The organic solvent is then mixed with an unpolymerized epoxy resin.[5]

Embedding: The tissue is directly embedded in the resin mixture.[5]

While this method is significantly faster, the resulting ultrastructural quality might be

compromised compared to the routine protocol.[16]

Data Presentation
The following tables summarize the key quantitative parameters from the described protocols.

Table 1: Reagent Concentrations and Incubation Times for Routine Re-embedding
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Step Reagent Concentration Duration

Deparaffinization Xylene 100%
3 changes, 10 min

each[6]

Rehydration Ethanol 100%
3 changes, 5 min

each[6]

Ethanol 95% 1 min[6]

Ethanol 70% 1 min[6]

Re-Fixation Paraformaldehyde 4% 1-2 hours[6]

Glutaraldehyde 1% 1-2 hours[6]

Sucrose 8% (0.2M)
2 x 15 min or

overnight[6]

Post-fixation Osmium Tetroxide 1% 30-60 min[9]

Embedding Epoxy Resin -

Polymerize at 60°C

overnight (~16 hours)

[6]

Post-staining Uranyl Acetate 2% Aqueous 15 min[6]

Lead Citrate - 5 min[6]

Table 2: Preparation of Staining Solutions
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Staining Solution Components Preparation Instructions

Uranyl Acetate (5%)

2.5 g Uranyl Acetate, 50 ml

Distilled Water, 10 drops

Glacial Acetic Acid

Dissolve uranyl acetate in

water by stirring overnight,

covered in foil. Add acetic acid.

Store at 4°C.[6]

Lead Citrate

1.33 g Lead Nitrate, 1.76 g

Sodium Citrate, 30 ml Distilled

Water, ~8 ml 1N NaOH

Dissolve lead nitrate and

sodium citrate in water. Add

NaOH until the solution clears.

Bring the final volume to 50 ml

with distilled water.[6]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing paraffin sections for

electron microscopy.
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Caption: Workflow for preparing paraffin sections for TEM.
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Concluding Remarks
The reprocessing of paraffin-embedded tissue for electron microscopy is a valuable technique

that bridges the gap between light and electron microscopy. While challenges in ultrastructural

preservation exist, adherence to meticulous protocols can yield significant morphological data.

[1][3] The success of this method heavily relies on the quality of the initial tissue fixation and

careful execution of each step in the reprocessing procedure.[2][3] These application notes and

protocols provide a comprehensive guide for researchers to successfully prepare paraffin
sections for detailed ultrastructural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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